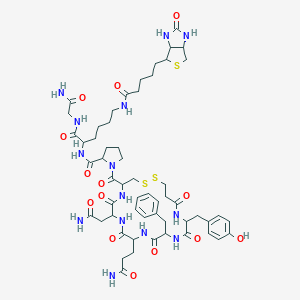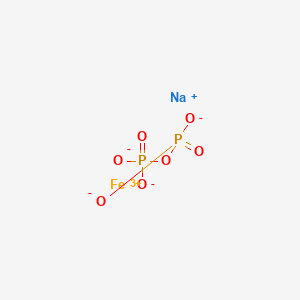
Methyl 3,5-diaminobenzoate
Overview
Description
Methyl 3,5-diaminobenzoate: is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is a derivative of benzoic acid and is characterized by the presence of two amino groups at the 3 and 5 positions of the benzene ring, along with a methyl ester group at the carboxyl position . This compound is primarily used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of methyl 3,5-diaminobenzoate typically begins with 3,5-diaminobenzoic acid.
Esterification: The 3,5-diaminobenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added as a catalyst.
Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives such as nitro compounds.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
Chemistry:
Intermediate: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Catalysis: Employed in catalytic processes for the production of fine chemicals.
Biology:
Biochemical Research: Utilized in the study of enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
Polymer Production: Used in the manufacture of polymers and resins.
Material Science: Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3,5-diaminobenzoate involves its interaction with various molecular targets, primarily through its amino and ester functional groups . These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, and other biomolecules . The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
Methyl 3,4-diaminobenzoate: Similar structure but with amino groups at the 3 and 4 positions.
Methyl 2,4-diaminobenzoate: Amino groups at the 2 and 4 positions.
Methyl 3,5-dihydroxybenzoate: Hydroxy groups instead of amino groups at the 3 and 5 positions.
Uniqueness: Methyl 3,5-diaminobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . This uniqueness makes it particularly valuable as an intermediate in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
methyl 3,5-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWLDOMAEQHKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426654 | |
| Record name | Methyl 3,5-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-55-9 | |
| Record name | Methyl 3,5-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of Methyl 3,5-diaminobenzoate?
A1: this compound has the molecular formula C8H10N2O2 []. Its crystal structure has been determined to be orthorhombic, belonging to the space group Pbca (no. 61) [].
Q2: How is this compound synthesized?
A2: One method of synthesis involves the reduction of Methyl 3,5-dinitrobenzoate using hydrazine hydrate in the presence of a FeCl3·6H2O/C catalyst []. This method boasts high yield and ease of operation. The molar ratio of hydrazine hydrate to Methyl 3,5-dinitrobenzoate plays a crucial role in determining the final product. A 4:1 ratio yields this compound, while exceeding a 5:1 ratio leads to the formation of Methyl 3,5-diaminobenzylhydrazine [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














